molecular formula C15H18N4O4S B2468202 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide CAS No. 1224610-72-3

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2468202
CAS No.: 1224610-72-3
M. Wt: 350.39
InChI Key: IASAWWHJSCHDRI-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Mechanism of Action

Mode of Action

Based on its structural similarity to other oxadiazole compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Therefore, it is possible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The piperidine moiety could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research data. Based on the known biological activities of other oxadiazole derivatives, it is possible that this compound could induce apoptosis, inhibit cell proliferation, or modulate immune responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biological molecules could potentially influence the compound’s action, efficacy, and stability. For example, the compound’s stability could be affected by the pH of the environment, as certain functional groups in the compound could undergo protonation or deprotonation. The compound’s efficacy could also be influenced by the presence of other biological molecules that could compete with the compound for binding to its targets .

Biochemical Analysis

Biochemical Properties

The compound interacts with the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) .

Cellular Effects

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide has been found to have cidal effects against Mycobacterium tuberculosis growing in host macrophages . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to bind to and inhibit the enzyme DprE1 , which may result in changes in gene expression and enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a substituted phenyl hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. The resulting intermediate is then reacted with piperidine and methanesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide is unique due to its combination of the oxadiazole ring and the methanesulfonyl group, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

1-methylsulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-24(21,22)19-10-6-5-9-12(19)13(20)16-15-18-17-14(23-15)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASAWWHJSCHDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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